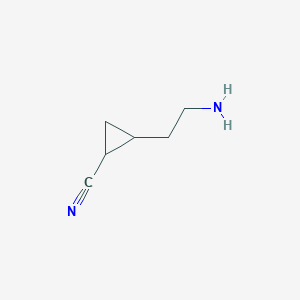
2-(2-Aminoethyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with an aminoethyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile can be achieved through several methodsFor example, the cyclopropanation of an alkene using a carbene precursor such as diazomethane can yield a cyclopropane intermediate, which can then be functionalized to introduce the aminoethyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2-Aminoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with only a nitrile group attached to the cyclopropane ring.
2-Amino-1-cyclopentene-1-carbonitrile: A related compound with a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
2-(2-Aminoethyl)cyclopropane-1-carbonitrile is unique due to the presence of both an aminoethyl group and a nitrile group on the cyclopropane ring
Propriétés
Formule moléculaire |
C6H10N2 |
|---|---|
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
2-(2-aminoethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1-3,7H2 |
Clé InChI |
BUUFCFHFHHRLGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C#N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




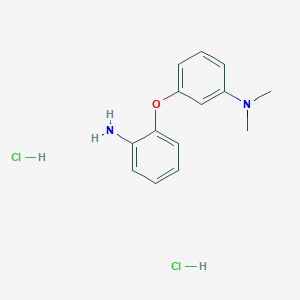
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
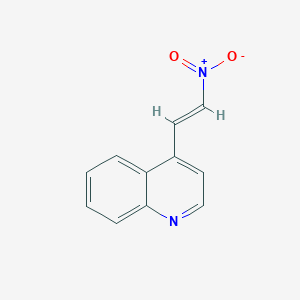
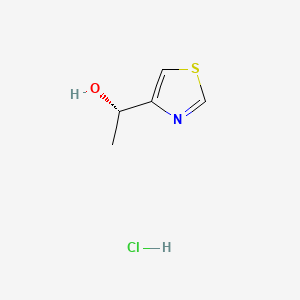
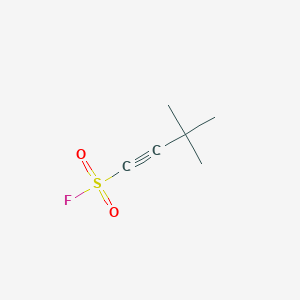
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
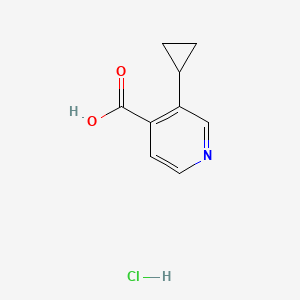
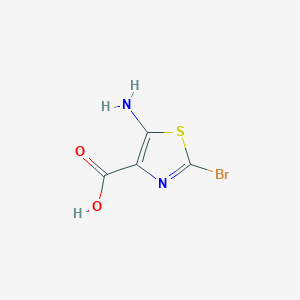
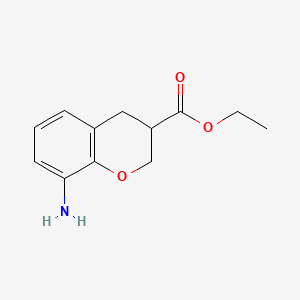
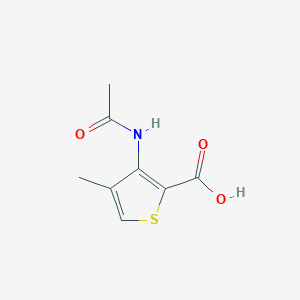

![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
